An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-D6-acetamide
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-D6-acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-D6-acetamide (D6-DMAc), a deuterated isotopologue of N,N-Dimethylacetamide (DMAc). This document is intended to be a valuable resource for professionals in research and development who utilize D6-DMAc as an internal standard in analytical methods, a tracer in metabolic studies, or as a solvent in specialized applications.
Introduction
N,N-Dimethyl-D6-acetamide is a stable, non-radioactive, isotopically labeled form of DMAc where the six hydrogen atoms on the two methyl groups attached to the nitrogen atom are replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical techniques, allowing for clear differentiation from its non-deuterated counterpart. While its chemical reactivity is generally analogous to DMAc, the deuterium substitution can lead to subtle differences in physical properties and reaction kinetics, known as kinetic isotope effects.
Physical and Chemical Properties
The physical properties of D6-DMAc are very similar to those of DMAc. The primary difference is the increased molecular weight due to the presence of six deuterium atoms. This results in a slightly higher density and potentially minor variations in boiling and melting points.
Table 1: General and Physical Properties
| Property | N,N-Dimethylacetamide (DMAc) | N,N-Dimethyl-D6-acetamide (D6-DMAc) | Reference |
| Molecular Formula | C4H9NO | C4H3D6NO | |
| Molecular Weight | 87.12 g/mol | 93.16 g/mol | |
| CAS Number | 127-19-5 | 31591-08-9 | |
| Appearance | Colorless liquid | Colorless liquid | |
| Odor | Faint ammonia-like | Faint ammonia-like | |
| Melting Point | -20 °C | No specific data found, expected to be similar to DMAc | |
| Boiling Point | 165-166 °C | No specific data found, expected to be slightly higher than DMAc | |
| Density | 0.937 g/mL at 25 °C | No specific data found, expected to be slightly higher than DMAc | |
| Flash Point | 70 °C | No specific data found, expected to be similar to DMAc | |
| Solubility in Water | Miscible | Miscible |
Table 2: Solubility Profile of N,N-Dimethylacetamide
| Solvent | Solubility |
| Water | Miscible |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
| Benzene | Miscible |
| Chloroform | Miscible |
| Aromatic Hydrocarbons | Soluble |
| Esters | Soluble |
| Ketones | Soluble |
| Alcohols | Soluble |
| Aliphatic Hydrocarbons | Poorly soluble |
This data is for the non-deuterated N,N-Dimethylacetamide, but the solubility profile of the D6 variant is expected to be nearly identical.
Spectroscopic Data
Spectroscopic data is essential for the identification and quantification of D6-DMAc. The primary differences in the spectra compared to DMAc will be observed in mass spectrometry due to the mass difference, and in NMR and IR spectroscopy due to the different vibrational frequencies of C-D bonds compared to C-H bonds.
3.1. Mass Spectrometry
The key feature in the mass spectrum of D6-DMAc is the molecular ion peak at m/z 93 (for the [M]+ ion) or 94 (for the [M+H]+ ion), which is 6 mass units higher than that of DMAc (m/z 87 and 88, respectively). The fragmentation pattern is expected to be similar to DMAc, with corresponding shifts in fragment masses containing the deuterated methyl groups.
Table 3: Predicted Mass Spectrometry Fragmentation
| Fragment | N,N-Dimethylacetamide (m/z) | N,N-Dimethyl-D6-acetamide (m/z) |
| [M]+ | 87 | 93 |
| [M-CH3]+ | 72 | 69 ([M-CD3]+) |
| [CH3CO]+ | 43 | 43 |
| [N(CH3)2]+ | 44 | 50 ([N(CD3)2]+) |
3.2. NMR Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the N-methyl protons will be absent for D6-DMAc. The spectrum will be dominated by the singlet of the acetyl methyl group. In ¹³C NMR, the carbons of the deuterated methyl groups will show a characteristic triplet multiplicity due to coupling with deuterium (spin I=1).
3.3. Infrared (IR) Spectroscopy
The IR spectrum of D6-DMAc will exhibit C-D stretching and bending vibrations at lower frequencies (around 2000-2250 cm⁻¹) compared to the C-H vibrations (around 2800-3000 cm⁻¹) in DMAc. The strong C=O stretching band is expected to be at a similar wavenumber (around 1650 cm⁻¹) in both molecules.
Experimental Protocols
4.1. Synthesis of N,N-Dimethyl-D6-acetamide
A common method for the synthesis of D6-DMAc involves the acylation of deuterated dimethylamine.
-
Reaction: (CD₃)₂NH + CH₃COCl → CH₃CON(CD₃)₂ + HCl or (CD₃)₂NH + (CH₃CO)₂O → CH₃CON(CD₃)₂ + CH₃COOH
-
Illustrative Protocol:
-
To a solution of dimethylamine-D6 hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
4.2. Analytical Method for Quantification (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of D6-DMAc.
-
Sample Preparation: Prepare a standard solution of D6-DMAc in a suitable solvent (e.g., methanol or ethyl acetate). For quantitative analysis, prepare a calibration curve using a series of known concentrations.
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of D6-DMAc (e.g., m/z 93, 50, 43).
-
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of N,N-Dimethyl-D6-acetamide.
Caption: A typical workflow for the GC-MS analysis of N,N-Dimethyl-D6-acetamide.
Safety and Handling
N,N-Dimethyl-D6-acetamide should be handled with the same precautions as its non-deuterated analogue. DMAc is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also harmful if inhaled or in contact with skin and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
N,N-Dimethyl-D6-acetamide is a valuable tool in modern analytical and research chemistry. Its properties are largely similar to those of N,N-Dimethylacetamide, with the key difference being its increased mass, which is advantageous for mass spectrometry applications. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis to support its effective and safe use in the laboratory.
